3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) 3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)
Brand Name: Vulcanchem
CAS No.: 918788-88-2
VCID: VC16908629
InChI: InChI=1S/C28H24N2O3/c1-3-7-27-21(5-1)17-29(19-31-27)23-9-13-25(14-10-23)33-26-15-11-24(12-16-26)30-18-22-6-2-4-8-28(22)32-20-30/h1-16H,17-20H2
SMILES:
Molecular Formula: C28H24N2O3
Molecular Weight: 436.5 g/mol

3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)

CAS No.: 918788-88-2

Cat. No.: VC16908629

Molecular Formula: C28H24N2O3

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) - 918788-88-2

Specification

CAS No. 918788-88-2
Molecular Formula C28H24N2O3
Molecular Weight 436.5 g/mol
IUPAC Name 3-[4-[4-(2,4-dihydro-1,3-benzoxazin-3-yl)phenoxy]phenyl]-2,4-dihydro-1,3-benzoxazine
Standard InChI InChI=1S/C28H24N2O3/c1-3-7-27-21(5-1)17-29(19-31-27)23-9-13-25(14-10-23)33-26-15-11-24(12-16-26)30-18-22-6-2-4-8-28(22)32-20-30/h1-16H,17-20H2
Standard InChI Key QGYKUYUCDSXCRH-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2OCN1C3=CC=C(C=C3)OC4=CC=C(C=C4)N5CC6=CC=CC=C6OC5

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features two 3,4-dihydro-2H-1,3-benzoxazine moieties connected by an oxydi(4,1-phenylene) bridge. Each benzoxazine unit consists of a six-membered oxazine ring fused to a benzene ring, with the nitrogen atom at the 3-position forming part of the heterocycle . The oxydiphenylene linker (-O-C6H4-O-) introduces rigidity and symmetry, which are critical for enhancing the thermal and mechanical properties of resulting polymers .

Key structural features (Figure 1):

  • Oxazine rings: Characterized by absorption bands at 942 cm1^{-1} (oxazine ring stretching) and 1325 cm1^{-1} (CH2_2 wagging) .

  • Phenylene ether linkage: Confirmed via 1H^1\text{H} NMR signals at 6.8–7.2 ppm for aromatic protons and 5.24 ppm for oxazine methylene groups .

Spectroscopic Identification

Fourier-transform infrared (FTIR) spectroscopy reveals distinct peaks for the oxazine ring (942 cm1^{-1}), C–O–C symmetric/asymmetric stretching (1029/1230 cm1^{-1}), and aromatic C–C stretching (1498 cm1^{-1}) . Nuclear magnetic resonance (NMR) spectroscopy further corroborates the structure, with 1H^1\text{H} NMR showing:

  • δ 3.77 ppm: Methylene protons adjacent to nitrogen.

  • δ 5.24 ppm: Methylene protons in the oxazine ring .

Synthesis and Purification Strategies

Solventless Continuous-Flow Synthesis

Modern synthetic routes emphasize solventless conditions to minimize waste and improve efficiency. In a typical procedure :

  • Reactants: Bisphenol-A (0.1 mol), formaldehyde (0.4 mol), and aniline (0.2 mol) are mixed at 100–130°C.

  • Reaction Time: 15–30 minutes in a twin-screw extruder or continuous-flow reactor .

  • Yield: 71–93% after purification via crystallization or solvent washing .

Table 1: Optimization of Residence Time in Continuous-Flow Synthesis

Residence Time (min)Molecular Weight (g/mol)Polydispersity Index (Đ)
55,0001.8
107,5001.6
1510,0001.4

Prolonged residence times (15 minutes) suppress triazine byproducts and enhance molecular weight uniformity .

Purification and Characterization

Size exclusion chromatography (SEC) confirms molecular weights up to 10,000 g/mol with polydispersity indices (Đ) as low as 1.4 . Residual phenolic -OH groups (<7%) are quantified via 1H^1\text{H} NMR, ensuring high oxazine ring-closure ratios (>93%) .

Polymerization Behavior and Curing Kinetics

Thermal Ring-Opening Polymerization

Upon heating, the oxazine rings undergo cationic ring-opening polymerization (ROP), initiated by residual phenolic -OH groups . Differential scanning calorimetry (DSC) reveals an exothermic peak at 180–220°C, corresponding to the curing reaction .

Key steps in polymerization:

  • Initiation: Proton transfer from phenolic -OH to the oxazine ring.

  • Propagation: Chain growth via electrophilic aromatic substitution.

  • Crosslinking: Formation of a phenolic Mannich bridge network .

In Situ FTIR Analysis

In situ FTIR monitors the disappearance of oxazine bands (942 cm1^{-1}) and the emergence of phenolic -OH (3400 cm1^{-1}) and aromatic ether (1240 cm1^{-1}) signals during curing . The reaction follows autocatalytic kinetics, with an activation energy (EaE_a) of 85–95 kJ/mol, derived from Ozawa–Flynn–Wall analysis .

Physicochemical Properties

Thermal Stability

Polymerized 3,3'-[oxydi(4,1-phenylene)]bis(benzoxazine) exhibits a glass transition temperature (TgT_g) of 180–200°C and a 5% weight loss temperature (Td5%T_{d5\%}) of 320–350°C in nitrogen . Char yield at 800°C exceeds 40%, underscoring its flame-retardant potential .

Mechanical Performance

The polymer demonstrates a tensile strength of 80–100 MPa and a flexural modulus of 3.5–4.0 GPa, outperforming conventional epoxies . The oxydiphenylene linkage mitigates brittleness by introducing torsional flexibility .

Applications in Advanced Materials

Electronic Encapsulants

Low dielectric constants (2.8–3.2 at 1 MHz) and high thermal stability make this polymer ideal for insulating coatings in microelectronics .

Aerospace Composites

Carbon fiber-reinforced polybenzoxazines derived from this monomer exhibit compressive strengths >500 MPa at 200°C, suitable for engine components .

Recent Advances and Future Directions

Hybrid Nanocomposites

Incorporating silica nanoparticles (10–20 wt%) enhances toughness by 30% without compromising thermal stability .

Bioactive Derivatives

Preliminary studies suggest antimicrobial activity against E. coli (MIC = 128 µg/mL), though further pharmacological validation is required .

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